molecular formula C24H24N2O5 B13613569 6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B13613569
M. Wt: 420.5 g/mol
InChI Key: WWZOBBKMEWHUFL-UHFFFAOYSA-N
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Description

6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the oxadiazole ring: The oxadiazole moiety can be introduced by reacting the chromen-2-one intermediate with a hydrazine derivative followed by cyclization with a carboxylic acid derivative.

    Functionalization of the chromen-2-one core: The hexyl and methoxy groups can be introduced through alkylation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxadiazole ring may yield a different heterocyclic compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one likely involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor binding: It may bind to specific receptors and modulate their activity.

    Signal transduction: The compound may affect signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
  • 6-hexyl-7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Uniqueness

6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

6-hexyl-7-hydroxy-3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C24H24N2O5/c1-3-4-5-6-8-15-11-17-13-19(24(28)30-21(17)14-20(15)27)23-26-25-22(31-23)16-9-7-10-18(12-16)29-2/h7,9-14,27H,3-6,8H2,1-2H3

InChI Key

WWZOBBKMEWHUFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)OC)O

Origin of Product

United States

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